2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride
Overview
Description
2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a key intermediate in carbohydrate chemistry, widely utilized for its pivotal role in the stereoselective synthesis of glycosidic bonds. Its structure allows for selective reactivity, making it a cornerstone in the synthesis of complex carbohydrates and glycoconjugates.
Synthesis Analysis
This compound is synthesized through the reaction of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl with various reagents. Koto et al. (1982) demonstrate a stereoselective one-stage α-glucosylation process using a mixture that includes this compound, leading to the efficient synthesis of disaccharide derivatives (Koto, Morishima, & Zen, 1982).
Molecular Structure Analysis
The molecular structure of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride has been elucidated through various analytical techniques, including X-ray crystallography. For instance, Strumpel et al. (1984) conducted an X-ray analysis revealing the detailed crystal structure, which provides insights into its reactivity and interaction with other molecules (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties
This compound is versatile in chemical reactions, forming various glycosidic linkages. Allevi et al. (1987) explored its reactivity, demonstrating its smooth reaction with silyl enol ethers and silver(I) trifluoromethanesulphonate to afford D-C-glucopyranosyl derivatives in high yields (Allevi, Anastasia, Ciuffreda, Fiecchi, & Scala, 1987).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in synthesis. Lichtenthaler, Rönninger, and Kreis (1990) provide an in-depth analysis of the rotamers in the crystal and their correlation with conformation and anomeric stabilization, highlighting the compound's complex physical characteristics (Lichtenthaler, Rönninger, & Kreis, 1990).
Chemical Properties Analysis
Its chemical properties, including reactivity towards nucleophiles and electrophiles, as well as its role in stereoselective glycosylation reactions, are fundamental for synthetic applications. Yamanoi, Fujioka, and Inazu (1994) discuss the reactions of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate with phenolic compounds, showcasing the compound's utility in forming aryl α-D-glucopyranosides (Yamanoi, Fujioka, & Inazu, 1994).
Scientific Research Applications
X-ray Analysis and Glycosylation Mechanisms
Studies have provided detailed insights into the crystal structures and glycosylation mechanisms involving similar compounds. For instance, the X-ray analysis of peracetylated alpha-D-glucopyranosyl fluoride, related to the tetra-O-acetyl version of our compound of interest, has contributed to understanding the structural basis of glycosyl halide reactivity and the anomeric effect, which is fundamental in glycosylation reactions (Dedola, Hughes, & Field, 2010). This understanding aids in the synthesis of complex carbohydrates and glycoconjugates.
Enzyme-Catalyzed Reactions
The compound has been used in studies exploring enzyme-catalyzed reactions, demonstrating its utility in synthesizing novel glycosylated molecules. For example, the synthesis and enzymatic hydrolysis of radical-masked glycosylated spin-label reagents using a similar benzyl-protected glucopyranoside show the potential for creating spin labels for probing biological systems (Sato et al., 2004).
Glycosyl Donor in Organic Synthesis
The use of glycosyl donors derived from 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in organic synthesis is pivotal for constructing glycosidic bonds. Research on N-Aryl-O-glycosyl haloacetimidates as glycosyl donors emphasizes the importance of such compounds in synthesizing glycosides with controlled anomeric configurations, which is crucial in the synthesis of biologically active glycoconjugates (Huchel, Tiwari, & Schmidt, 2010).
Synthesis of Carbohydrate Conjugates
The synthesis of ferrocenyl carbohydrate conjugates using benzyl-protected glucopyranosides demonstrates the compound's utility in material science and bioconjugate chemistry. These conjugates, featuring 2,3,4,6-tetra-O-benzyl-D-glucopyranose, have been investigated for their cytotoxic and antimalarial activities, showcasing the potential of carbohydrate-conjugated molecules in therapeutic applications (Ferreira et al., 2006).
O-Glycosylation Studies
Research on O-Glycosylation of 4-(Substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one derivatives with 2,3,4,6-Tetra-O-acyl-α-D-glucopyranosyl bromide showcases the compound's role in synthesizing glycosylated derivatives with potential biological activity. This highlights the compound's significance in the development of new glycoconjugates (Kobayashi et al., 2016).
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-RUOAZZEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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